2,3,5,6-Tetrabromopyridine
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Overview
Description
2,3,5,6-Tetrabromopyridine is a chemical compound with the molecular formula C5HBr4N and a molecular weight of 394.68 . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of this compound-related compounds often involves two steps: nitration and hydrogenation . For instance, 2,3,5,6-Tetrabromopyridines with 4-mercapto, 4-chlorosulfenyl, and 4-chlorosulfonyl groupings were synthesized, and some of their reactions were studied . Another study reported the synthesis of polyheteroarylenes (polydiimidazopyridines) based on 2,3,5,6-tetraaminopyridine and aromatic dicarboxylic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with four bromine atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, 2,3,5,6-Tetrabromopyridines with 4-mercapto, 4-chlorosulfenyl, and 4-chlorosulfonyl groupings were synthesized, and some of their reactions were studied .Physical And Chemical Properties Analysis
This compound has a melting point of 102-103 °C and a predicted boiling point of 334.3±37.0 °C . Its density is predicted to be 2.677±0.06 g/cm3 .Scientific Research Applications
Synthesis of Substituted Pyridines : Research has been conducted on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. This process includes the use of various substrates, including those with electron-withdrawing bromo and nitro groups at specific positions, to yield desired substituted pyridines. Additionally, the compatibility and substrate scopes of this methodology with diverse N-substituted (aza)indoles were investigated, leading to the formation of various pyridine analogs containing sulfones and phosphonates.
Ring Cleavage Reactions : The studies also delved into ring cleavage reactions using ethyl acetoacetate and other reagents, confirming the formation of substituted pyridine analogs in good yields. This involved exploring the substitution effects of indole substrates and examining the robust synthesis of pyridine analogs containing various functional groups.
Future Directions
While specific future directions for 2,3,5,6-Tetrabromopyridine were not found in the retrieved sources, research into similar compounds continues to be of interest. For instance, the development of new molecules with potent activity against otherwise highly resistant pathogens is a current area of focus .
properties
IUPAC Name |
2,3,5,6-tetrabromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr4N/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDMUPVBSHNGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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